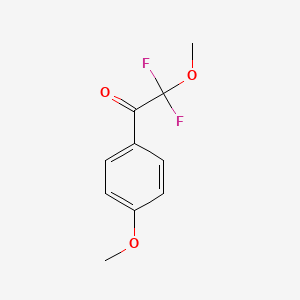
2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a methoxyphenyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one typically involves the arylation of fluorinated ketones. One common method is the Rhodium-catalyzed arylation of difluoromethyl ketones with arylboronic acids. This reaction is performed under an atmosphere of dry nitrogen gas, using solvents like acetonitrile and heating to reflux at 80°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of materials with specific properties, such as increased stability or reactivity
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The fluorine atoms can form strong hydrogen bonds, influencing the compound’s binding affinity and specificity. The methoxy groups can participate in various chemical reactions, modulating the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Similar in structure but with an additional fluorine atom, leading to different chemical properties and reactivity.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Lacks the fluorine atoms, resulting in different biological and chemical behavior.
4-Methoxyphenethylamine: Contains a similar methoxyphenyl group but differs significantly in its overall structure and applications.
Uniqueness
2,2-Difluoro-2-methoxy-1-(4-methoxyphenyl)ethan-1-one is unique due to its combination of fluorine and methoxy groups, which confer distinct chemical properties such as increased stability, reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
748800-50-2 |
|---|---|
Molekularformel |
C10H10F2O3 |
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
2,2-difluoro-2-methoxy-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-5-3-7(4-6-8)9(13)10(11,12)15-2/h3-6H,1-2H3 |
InChI-Schlüssel |
MEAUMUUCIGDBGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C(OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)
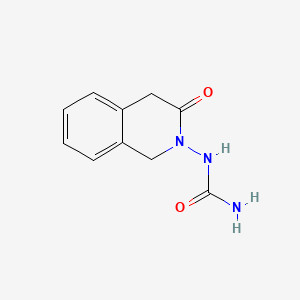



![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)
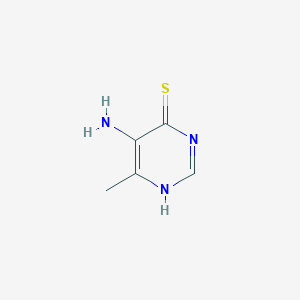
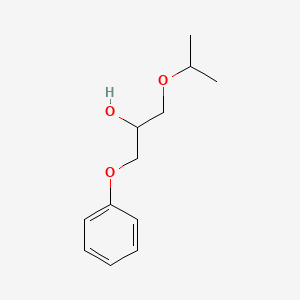
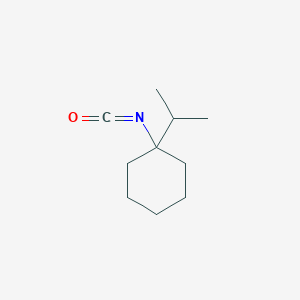

![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)

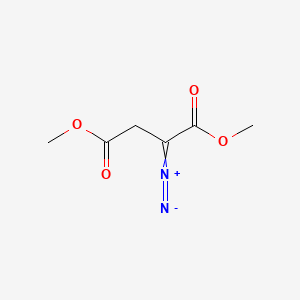
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
